molecular formula C15H12N2O B12856098 N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide CAS No. 893738-75-5

N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide

Cat. No.: B12856098
CAS No.: 893738-75-5
M. Wt: 236.27 g/mol
InChI Key: FHKFLQVGMBHFDY-UHFFFAOYSA-N
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Description

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is an organic compound characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromo-3’-cyano[1,1’-biphenyl] with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .

Scientific Research Applications

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3’-Cyano[1,1’-biphenyl]-3-yl)acetamide
  • N-(3’-Cyano[1,1’-biphenyl]-2-yl)acetamide

Uniqueness

N-(3’-Cyano[1,1’-biphenyl]-4-yl)acetamide is unique due to the specific positioning of the cyano group on the biphenyl structure. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers .

Biological Activity

N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound features a biphenyl structure with a cyano group and an acetamide moiety. Its molecular formula is C15_{15}H12_{12}N2_2, and it has a molecular weight of 236.27 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.

1. Anticancer Activity

Research indicates that derivatives of biphenyl compounds often exhibit anticancer properties. In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity against breast carcinoma (MCF7), lung carcinoma (A549), and colon carcinoma (HT-29) cells, with IC50_{50} values in the low micromolar range .

Table 1: Cytotoxicity of Biphenyl Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundMCF7~10
N-(4-chlorobenzyl)acetamideA5498.107
N-(2-cyano[1,1'-biphenyl]-4-yl)acetamideHT-2912.5

The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Studies suggest that this compound can disrupt tubulin polymerization, which is crucial for cancer cell division and growth .

Case Study: Apoptosis Induction
In a study examining the effects on MCF7 cells, treatment with this compound resulted in increased caspase-3 activation and cell cycle arrest at the G1 phase, leading to significant apoptosis compared to untreated controls.

3. Anti-inflammatory Properties

In addition to its anticancer effects, compounds containing similar structural motifs have been reported to possess anti-inflammatory properties. For instance, biphenyl derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . This suggests that this compound may also exhibit potential as an anti-inflammatory agent.

Table 2: COX Inhibition Potency

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
This compound155
Celecoxib14.70.05

Properties

CAS No.

893738-75-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[4-(3-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-7-5-13(6-8-15)14-4-2-3-12(9-14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

FHKFLQVGMBHFDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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